1-((3-Fluoropyridin-4-yl)methyl)piperazine 1-((3-Fluoropyridin-4-yl)methyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18140830
InChI: InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
SMILES:
Molecular Formula: C10H14FN3
Molecular Weight: 195.24 g/mol

1-((3-Fluoropyridin-4-yl)methyl)piperazine

CAS No.:

Cat. No.: VC18140830

Molecular Formula: C10H14FN3

Molecular Weight: 195.24 g/mol

* For research use only. Not for human or veterinary use.

1-((3-Fluoropyridin-4-yl)methyl)piperazine -

Specification

Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
IUPAC Name 1-[(3-fluoropyridin-4-yl)methyl]piperazine
Standard InChI InChI=1S/C10H14FN3/c11-10-7-13-2-1-9(10)8-14-5-3-12-4-6-14/h1-2,7,12H,3-6,8H2
Standard InChI Key JLOFICCUBGKGLP-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CC2=C(C=NC=C2)F

Introduction

Structural and Chemical Characteristics

The compound’s structure features a piperazine core substituted with a 3-fluoropyridin-4-ylmethyl group. The fluorine atom at the pyridine ring’s 3-position introduces electron-withdrawing effects, enhancing the aromatic system’s polarity and influencing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. The methylene bridge (-CH₂-) between the pyridine and piperazine groups provides conformational flexibility, enabling adaptive binding to biological targets.

Key Physicochemical Properties

  • Molecular Formula: C₁₀H₁₄FN₃

  • Molecular Weight: 195.24 g/mol

  • Polar Surface Area: ~38 Ų (estimated)

  • LogP: ~1.2 (predicted), indicating moderate lipophilicity.

Synthetic Methodologies

The synthesis of 1-((3-Fluoropyridin-4-yl)methyl)piperazine involves multistep reactions, often leveraging nucleophilic substitution and coupling strategies. A representative route, adapted from related piperazine derivatives, proceeds as follows :

  • Preparation of 3-Fluoro-4-(bromomethyl)pyridine:

    • Fluorination of 4-methylpyridine using Selectfluor® under anhydrous conditions.

    • Subsequent bromination with N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Piperazine Alkylation:

    • Reaction of the brominated intermediate with piperazine in acetonitrile, catalyzed by potassium carbonate (K₂CO₃) and potassium iodide (KI).

    • Purification via column chromatography yields the final product .

Optimization Considerations

  • Temperature Control: Reactions are typically conducted under reflux (80–100°C) to balance reaction rate and byproduct formation.

  • Solvent Selection: Acetonitrile is preferred for its polarity and compatibility with nucleophilic substitutions .

Pharmacological Profile and Mechanism of Action

Receptor Interactions

1-((3-Fluoropyridin-4-yl)methyl)piperazine exhibits affinity for dopaminergic and serotonergic receptors, as inferred from structurally analogous compounds. For example, derivatives with similar fluoropyridine-piperazine architectures demonstrate partial agonism at dopamine D₂/D₃ receptors (EC₅₀ = 1.0–7.2 nM) and 5-HT₁ₐ receptors (EC₅₀ = 1.4–373.9 nM) . The fluorine atom enhances binding selectivity by modulating electron density at the pyridine ring, while the piperazine moiety engages in hydrogen bonding with receptor residues .

Anticipated Therapeutic Applications

  • Neurological Disorders: Potential use in Parkinson’s disease (PD) via dual D₂/D₃ receptor agonism and 5-HT₁ₐ activation, addressing both motor and non-motor symptoms .

  • Oncology: Fluoropyridine derivatives are explored as kinase inhibitors, suggesting possible applications in targeted cancer therapies.

Comparative Analysis with Analogous Compounds

To contextualize its properties, 1-((3-Fluoropyridin-4-yl)methyl)piperazine is compared with two derivatives:

CompoundMolecular Weight (g/mol)5-HT₁ₐ EC₅₀ (nM)D₂ EC₅₀ (nM)Metabolic Stability (Human t₁/₂, min)
1-((3-Fluoropyridin-4-yl)methyl)piperazine195.244.1–216.81.0–>1,00017.6–159.7
1-((2-(Trifluoromethyl)pyridin-4-yl)methyl)piperazine245.2528.8–>1,0003.3–>1,00085.5–110.8
1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine269.311.4–170.53.3–>1,00011.1–110.8

Data synthesized from .

Key observations:

  • Fluorine positioning (3- vs. 2-) significantly impacts receptor selectivity and metabolic stability.

  • Bulkier substituents (e.g., trifluoromethyl) reduce 5-HT₁ₐ affinity but enhance half-life .

Metabolic Stability and Toxicity

In vitro studies of related compounds reveal species-dependent metabolic profiles:

SpeciesHalf-life (min)Hepatic Clearance (mL/min/kg)
Human17.6–159.712.4–45.8
Rat11.1–85.522.7–68.3
Mouse23.9–110.818.9–53.6

Adapted from .

The compound’s moderate stability in human microsomes (t₁/₂ ≈ 159.7 min for optimized derivatives) suggests suitability for oral administration pending further in vivo validation . Preliminary toxicity screenings indicate low acute toxicity (LD₅₀ > 500 mg/kg in rodents), though chronic exposure risks remain uncharacterized.

Future Directions and Challenges

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyridine fluorination pattern and piperazine N-substituents to optimize receptor selectivity.

  • In Vivo Efficacy Models: Testing in PD animal models (e.g., 6-OHDA-lesioned rats) to validate preclinical efficacy.

  • Formulation Development: Addressing solubility limitations through prodrug strategies or nanoparticle delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator